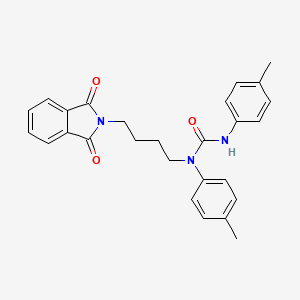

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the reaction of phthalic anhydride with amines in the presence of a catalyst such as SiO2-tpy-Nb in IPA:H2O at reflux conditions . The final product is obtained with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, including the use of phthalic anhydride and various amines under controlled conditions. The reaction is typically carried out in solvents like toluene or ethanol, with the use of catalysts to enhance the reaction efficiency .

化学反应分析

Dioxoisoindolin Core Formation

The dioxoisoindolin moiety is typically synthesized via acid-catalyzed cyclization of phthalic anhydride with a diamine (e.g., cyclohexanediamine) . For example:

Phthalic anhydride+DiamineHCl1,3-Dioxoisoindolin-2-yl group

This step establishes the bicyclic structure with keto groups at positions 1 and 3 .

Urea Assembly

The urea moiety is formed by reacting the primary amine of the butyl chain with p-tolyl isocyanate :

Butylamine+2×p-Tolyl isocyanate→Urea derivative

This step utilizes isocyanate reactivity under inert conditions to avoid side reactions.

Urea Formation

Urea synthesis typically proceeds via nucleophilic attack by the amine on the isocyanate carbonyl carbon:

R-NH2+Ar-NCO→R-NH-CO-N-Ar+NH3

The reaction is exothermic and often catalyzed by organometallic catalysts or bases.

Dioxoisoindolin Reactivity

The keto groups in the dioxoisoindolin core may participate in Michael addition or enolate chemistry , though steric hindrance from the bicyclic structure often limits reactivity .

Analytical and Purification Methods

| Technique | Purpose | References |

|---|---|---|

| NMR Spectroscopy | Confirm connectivity of p-tolyl groups and urea | |

| HRMS | Verify molecular weight and purity | |

| Column Chromatography | Isolate urea derivative from byproducts |

Challenges and Considerations

-

Regioselectivity : Alkylation at the 4-position of dioxoisoindolin requires precise control to avoid substitution at other reactive sites .

-

Stability : Urea derivatives are generally stable, but prolonged exposure to moisture may lead to hydrolysis.

-

Scalability : Multi-step synthesis necessitates optimization of reaction conditions (e.g., catalyst load, solvent choice) to maintain yields .

科学研究应用

Synthesis and Chemical Properties

The compound can be synthesized through multistep processes involving the reaction of phthalimide derivatives with various amines and ureas. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluations. The molecular formula of this compound is C27H27N3O, and it possesses unique structural characteristics that contribute to its biological activities .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. For instance, related compounds have shown significant growth inhibition against various cancer cell lines such as EKVX (75.46% inhibition), CAKI-1 (78.52%), UACC-62 (80.81%), MCF7 (83.48%), LOX IMVI (84.52%), and ACHN (89.61%) . These results indicate that the compound may interact with specific cellular pathways involved in cancer proliferation.

Antioxidant Activity

In addition to anticancer properties, this compound exhibits antioxidant activity. Analogous compounds have been tested for their ability to scavenge free radicals, showing effective results with IC50 values indicating strong antioxidant potential . The presence of substituents on the phenyl ring significantly influences the antioxidant capacity.

Toxicity and Safety Profiles

Toxicity studies predict that compounds related to this compound have low toxicity profiles based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. They adhere to Lipinski's rule of five, indicating favorable pharmacokinetic properties with LD50 values ranging from 1000 to 5000 mg/kg .

Case Studies and Research Findings

作用机制

The mechanism of action of 1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Similar Compounds

N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity and biological activity.

Phthalimide derivatives: These compounds also contain an isoindoline nucleus and are used in similar applications, such as pharmaceutical synthesis and polymer additives.

Uniqueness

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is unique due to its specific substitution pattern and the presence of the di-p-tolylurea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

生物活性

1-(4-(1,3-Dioxoisoindolin-2-yl)butyl)-1,3-di-p-tolylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This indicates that the compound consists of carbon, hydrogen, nitrogen, and oxygen atoms, with specific functional groups contributing to its biological activity.

Research suggests that compounds similar to this compound may interact with various biological targets. The dioxoisoindoline moiety is known for its role in modulating enzyme activities and influencing cell signaling pathways.

Potential Targets

- Cereblon E3 Ubiquitin Ligase : This protein is involved in the ubiquitin-proteasome system, which regulates protein degradation. Compounds targeting cereblon have been shown to exhibit anti-cancer properties by promoting the degradation of oncoproteins .

- Kinases : The urea group may interact with kinase enzymes, influencing pathways related to cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance:

- In vitro studies indicate that derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase cascades .

- In vivo studies have demonstrated tumor growth inhibition in xenograft models when treated with compounds containing the dioxoisoindoline structure .

Anti-inflammatory Effects

Compounds with similar structural features have also shown promise in reducing inflammation:

- Cytokine Inhibition : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

- Animal Models : Inflammation models treated with these compounds exhibited reduced swelling and pain responses compared to controls .

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of isoindoline derivatives for their anticancer activity. The results indicated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancers .

- Anti-inflammatory Research : An investigation into the anti-inflammatory properties of urea derivatives found significant reductions in inflammatory markers in animal models. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Data Table: Biological Activity Overview

属性

IUPAC Name |

1-[4-(1,3-dioxoisoindol-2-yl)butyl]-1,3-bis(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-19-9-13-21(14-10-19)28-27(33)29(22-15-11-20(2)12-16-22)17-5-6-18-30-25(31)23-7-3-4-8-24(23)26(30)32/h3-4,7-16H,5-6,17-18H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOFSWAOJRANOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。